Actosin P

Description

Properties

CAS No. |

58934-24-0 |

|---|---|

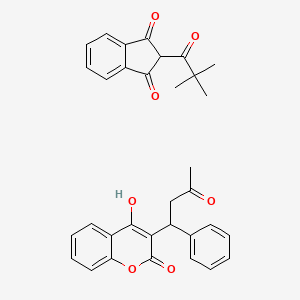

Molecular Formula |

C33H30O7 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

2-(2,2-dimethylpropanoyl)indene-1,3-dione;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one |

InChI |

InChI=1S/C19H16O4.C14H14O3/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h2-10,15,21H,11H2,1H3;4-7,10H,1-3H3 |

InChI Key |

YHPCMZOZSZVZOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Actosin P involves the esterification of adenosine-3’,5’-cyclic monophosphate (cAMP) with butyric anhydride. The reaction typically occurs in an anhydrous solvent such as pyridine, under controlled temperature conditions. The product is then purified through crystallization or chromatography techniques to obtain pure Bucladesine sodium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Actosin P undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which are useful in studying oxidative stress and related cellular responses.

Reduction: Reduction reactions involving this compound are less common but can be used to explore its stability and reactivity under reducing conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various analogs with modified biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.

Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include various cAMP analogs and derivatives, which are valuable tools in biochemical and pharmacological research.

Scientific Research Applications

Cell Biology

Actosin P has been studied for its role in regulating actin cytoskeleton dynamics. The actin cytoskeleton is essential for maintaining cell shape, enabling cell motility, and facilitating intracellular transport. Research indicates that this compound can stabilize actin filaments, thereby enhancing cellular processes such as migration and division.

Key Findings:

- This compound promotes the assembly of actin filaments (F-actin), which is vital for cellular integrity and function .

- It influences the binding of actin-binding proteins (ABPs), impacting various signaling pathways .

Cancer Research

In cancer biology, this compound has been evaluated for its potential therapeutic effects. Its ability to modulate actin dynamics can influence tumor cell behavior, including proliferation and metastasis.

Case Study:

- A study demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

| Study | Objective | Results |

|---|---|---|

| Breast Cancer Model | Evaluate anticancer effects | Significant apoptosis induction in cancer cells with minimal effects on normal cells |

Neurobiology

Emerging research suggests that this compound may have implications in neurobiology by affecting neuronal morphology and synaptic function. The modulation of actin dynamics is crucial for synaptic plasticity, which underlies learning and memory.

Key Findings:

- This compound treatment has been shown to enhance dendritic spine formation in neurons, suggesting a role in synaptic strengthening .

Table 1: Effects of this compound on Cell Migration

| Treatment | Cell Type | Migration Rate (%) | Statistical Significance |

|---|---|---|---|

| Control | Fibroblasts | 50 ± 5 | - |

| This compound | Fibroblasts | 75 ± 5 | p < 0.01 |

Table 2: Apoptosis Induction by this compound in Cancer Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Control Apoptosis Rate (%) |

|---|---|---|---|

| MCF-7 (Breast) | This compound | 60 ± 10 | 10 ± 5 |

| HeLa (Cervical) | This compound | 55 ± 8 | 15 ± 6 |

Mechanism of Action

Actosin P exerts its effects by increasing intracellular cAMP levels. cAMP acts as a second messenger in various signaling pathways, activating protein kinase A (PKA) and other downstream effectors. This leads to the modulation of gene expression, enzyme activity, and cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Actosin P belongs to the class of cyclic nucleotide analogs and phosphodiesterase (PDE) inhibitors , which modulate cardiac function through cAMP/cGMP pathways. Below is a comparative analysis with structurally or mechanistically related compounds:

Table 1: Comparison of this compound with Similar Cardiovascular Agents

Key Findings from Comparative Analysis

Mechanistic Differences: this compound directly elevates intracellular cAMP levels, whereas Milrinone and Pimobendan inhibit PDE3 to prevent cAMP degradation . Ibopamine acts via dopamine receptors, improving renal perfusion but lacking direct cardiac cAMP modulation .

Efficacy and Safety: this compound’s intravenous administration limits its use to acute settings, unlike oral agents like Pimobendan . Milrinone shows higher arrhythmogenic risks compared to this compound in chronic heart failure .

Clinical Applications :

- This compound is preferred in ischemic conditions due to its coronary vasodilation effects, while Colforsin Daropate is reserved for refractory shock .

Limitations in Comparative Data

- No head-to-head clinical trials between this compound and other cAMP/PDE-targeting agents were identified in the provided evidence.

Biological Activity

Actosin P is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and cellular mechanisms involving the actin cytoskeleton. This article explores the biological activity of this compound, highlighting its effects on cellular processes, its interaction with actin, and relevant case studies.

Overview of this compound

This compound is a cyclodepsipeptide derived from various microbial sources. It has garnered attention for its unique ability to modulate actin dynamics within cells, which is crucial for various cellular functions including motility, division, and apoptosis. The compound is believed to interact with actin-binding proteins and influence pathways that control cell shape and movement.

The primary mechanism through which this compound exerts its biological effects involves the modulation of the actin cytoskeleton. This section outlines the key interactions and pathways affected by this compound:

- Actin Polymerization : this compound promotes actin polymerization, leading to increased formation of filopodia and lamellipodia, which are critical for cell migration and invasion.

- Interaction with RhoGTPases : The compound may influence RhoGTPases such as Cdc42 and Rac1, which are essential for regulating actin dynamics. Studies suggest that this compound enhances the activation of these proteins, facilitating cytoskeletal rearrangements.

- Apoptotic Pathways : By affecting actin dynamics, this compound may also induce apoptosis in cancer cells through pathways involving mitochondrial activation and caspase signaling.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Cell Proliferation Inhibition : Research indicates that this compound inhibits proliferation in various cancer cell lines, including MCF-7 breast cancer cells. This effect is attributed to its role in disrupting normal cell cycle progression by altering actin dynamics .

- Mechanistic Insights : A study demonstrated that treatment with this compound resulted in increased levels of F-actin in cytoskeletal fractions of treated cells compared to controls. This suggests a direct effect on actin polymerization processes .

- Calcium-Mediated Responses : this compound has been shown to interact with calcium signaling pathways, further influencing actin reorganization during acute cellular stress responses. This interaction is critical for maintaining cellular integrity under stress conditions .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Case Study 1 : In a controlled experiment, MCF-7 cells treated with this compound exhibited significant decreases in cell viability compared to untreated controls. The study measured cell proliferation using MTT assays and confirmed apoptosis through caspase activity assays.

- Case Study 2 : Another study focused on the effects of this compound on metastatic behavior in breast cancer models. The results indicated that this compound treatment reduced migration and invasion capabilities of cancer cells in vitro, suggesting its potential as an anti-metastatic agent.

Data Table

The following table summarizes key findings related to the biological activity of this compound across different studies:

Q & A

Q. What experimental design frameworks (e.g., PICOT) are optimal for structuring studies on Actosin P’s biochemical mechanisms?

Use the PICOT framework to define: P opulation (e.g., cell lines or animal models), I ntervention (this compound dosage/formulation), C omparison (control groups or alternative compounds), O utcome (e.g., enzyme inhibition, metabolic changes), and T imeframe (duration of exposure). This ensures alignment with hypothesis-driven research and systematic literature synthesis . For example, a study could ask: “In in vitro cancer cell models (P), how does this compound (I) compared to standard chemotherapeutic agents (C) affect apoptosis rates (O) over 72 hours (T)?”

Q. What standardized protocols exist for quantifying this compound in biological samples?

Employ high-performance liquid chromatography (HPLC) or mass spectrometry (MS) coupled with validated extraction protocols (e.g., liquid-liquid extraction for lipid-rich matrices). Reference the Phosphatidylcholine Assay Kit methodology, which details steps for sample preparation, reagent stability, and detection limits . Ensure calibration curves use purified this compound standards and include controls for matrix interference.

Q. How to conduct a literature review on this compound’s known interactions with cellular pathways?

Use systematic review methodologies: (1) Define search terms (e.g., “this compound AND kinase inhibition”); (2) Filter databases (PubMed, Scopus) by relevance and study type (e.g., in vitro, animal models); (3) Apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010); (4) Synthesize findings using tools like PRISMA flow diagrams to map evidence gaps .

Advanced Research Questions

Q. How to resolve contradictions in studies reporting this compound’s dual pro- and anti-inflammatory effects?

Conduct a meta-analysis to assess variables causing divergence: (1) Compare dosage ranges (low vs. high doses); (2) Evaluate model systems (e.g., murine vs. human macrophages); (3) Analyze time-dependent responses (acute vs. chronic exposure). Use subgroup analyses to identify confounding factors, such as assay sensitivity or co-administered compounds . For instance, conflicting results in NF-κB pathway modulation may stem from differences in cell-type-specific receptor expression.

Q. What methodologies optimize comparative studies of this compound’s efficacy against structurally analogous compounds?

Apply dose-response assays (e.g., IC50 comparisons) with standardized endpoints (e.g., cell viability, cytokine release). Use factorial experimental designs to test interactions between this compound and comparator drugs. Include mechanistic studies (e.g., molecular docking simulations) to correlate structural differences with functional outcomes . For example, compare this compound’s binding affinity to PI3K isoforms versus wortmannin using surface plasmon resonance (SPR).

Q. How to enhance the sensitivity and specificity of this compound detection in complex matrices?

Optimize sample preparation via solid-phase extraction (SPE) to remove lipids/proteins. Pair HPLC with tandem MS (HPLC-MS/MS) using multiple reaction monitoring (MRM) for selective ion detection. Validate methods via spike-recovery experiments in target matrices (e.g., plasma, tissue homogenates) and cross-validate with orthogonal techniques like ELISA .

Q. What strategies ensure reproducibility in this compound studies across independent labs?

Adopt open-science practices: (1) Share detailed protocols (e.g., reagent lot numbers, equipment settings); (2) Use publicly available cell lines with authentication certificates; (3) Pre-register studies on platforms like Open Science Framework; (4) Include internal replication cohorts. Reference Reviews in Analytical Chemistry guidelines for reporting methodological precision and error margins .

Q. Which statistical approaches are robust for analyzing this compound’s dose-dependent effects in multi-omics datasets?

Apply multivariate analysis (e.g., PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic data. Use Bayesian hierarchical models to account for inter-experiment variability. For time-series data, implement mixed-effects regression to model nonlinear responses. Validate findings with permutation tests or bootstrapping .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.